Pravastatin sodium

Overview

Description

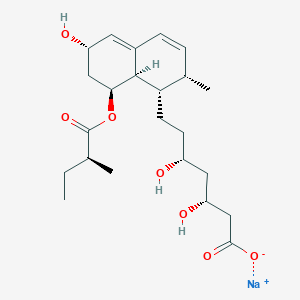

Pravastatin sodium is a semi-synthetic, water-soluble inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, derived from the natural compound mevastatin through microbial hydroxylation . Its chemical structure (C₂₃H₃₅NaO₇, molecular weight 423.53 g/mol) includes a hexahydronaphthalene system with an open-chain β-hydroxy acid and an additional hydroxyl group at the 6β position, enhancing hydrophilicity compared to other statins . Approved for clinical use in 1991, it reduces LDL cholesterol by 20–30% at a standard dose of 40 mg/day and is indicated for hyperlipidemia, cardiovascular risk reduction, and chronic kidney disease (CKD) management .

Key pharmacological properties include:

Preparation Methods

Crystallization Techniques for Pravastatin Sodium

Solvent Mixture Crystallization

The crystallization of this compound from solvent mixtures is a critical step in obtaining high-purity forms. A patented method (US20060194984A1) describes using a water-acetone system with a 1:16 volumetric ratio of water to acetone for initial crystallization . Subsequent washing steps employ a 1:49 water-acetone ratio followed by pure acetone to remove impurities. This process yields Form L crystals , characterized by:

-

Water content : 11–15% (Karl Fischer analysis)

-

This compound content : 40–50% (loss on drying)

-

XRD confirmation : Distinct peaks at 2θ = 5.6°, 11.3°, and 17.1° .

Table 1: Crystallization Conditions and Outcomes

| Solvent Ratio (Water:Acetone) | Washing Step | Crystal Form | Key Characteristics |

|---|---|---|---|

| 1:16 | Initial | Form L | High hydration, >40% yield |

| 1:49 | Secondary | Form L | Reduced impurities |

| 0:100 | Final | Form L | Low residual solvents |

Polymorph Conversion to Form D

Form L crystals are thermally converted to Form D (anhydrous phase) by drying at 50–70°C under atmospheric pressure for 24 hours . Industrial-scale drying under reduced pressure (76 mm Hg) further reduces water content to 3–7% , yielding a mixture of Form D and Form B crystals .

Stabilized Tablet Formulations

Aqueous Suspension Method

A Japanese patent (JP2002284680A) outlines a formulation strategy using:

-

Carboxymethyl cellulose (CMC) : 0.5–2.0% w/v as a suspending agent

-

Calcium acetate : 0.1–0.5% w/v for ionic stabilization

This method enhances tablet stability by mitigating pravastatin’s susceptibility to alkaline degradation, with dissolution rates exceeding 85% within 30 minutes .

Hydrolytic Stability and Analytical Monitoring

Degradation Pathways

Under acidic conditions (pH < 7), pravastatin undergoes lactonization, forming pravastatin lactone (m/z 407) as the primary degradation product . Alkaline hydrolysis (pH > 7) cleaves the ester moiety, yielding an 8-hydroxy derivative (retention time = 1.9 min) .

Table 2: Hydrolytic Degradation Products

| pH Condition | Degradation Product | Retention Time (min) | Molecular Weight |

|---|---|---|---|

| <7 | Pravastatin lactone | 10.21–19.47 | 407 |

| >7 | 8-hydroxy derivative | 1.90 | 302 |

HPLC Stability-Indicating Method

An optimized HPLC method uses:

-

Mobile phase : Acetonitrile–phosphate buffer (28:72 v/v, pH 2)

-

Flow rate : 1 mL/min

This system achieves baseline separation (R = 2.1) between pravastatin and its degradation products, ensuring accurate purity assessments during manufacturing .

Nanogel Delivery Systems

Ionic Gelation with Chitosan

A nanogel formulation (PMC8871575) employs:

-

Chitosan : 0.1–0.3% w/v as a cationic polymer

-

Tripolyphosphate (TPP) : 0.05% w/v for crosslinking

Probe sonication (20 kHz, 5 min) produces nanoparticles with:

-

Particle size : 400–3,155 nm

-

Entrapment efficiency : 62–78%

-

Zeta potential : +28 mV to +35 mV, ensuring colloidal stability .

Table 3: Nanogel Formulation Parameters

| Parameter | Optimal Range | Impact on Properties |

|---|---|---|

| Chitosan concentration | 0.2% w/v | Maximizes drug loading |

| Sonication time | 5 min | Reduces particle aggregation |

| Poloxamer concentration | 1.5% w/v | Enhances thermodynamic stability |

Solubility and Solvent Selection

This compound exhibits high solubility in polar solvents:

These properties guide solvent selection for crystallization and liquid formulations, balancing solubility with impurity removal efficiency.

Industrial-Scale Drying Protocols

Large-scale production (200 kg batches) involves:

Chemical Reactions Analysis

Polymorphic Transformations

Pravastatin sodium crystallizes into six distinct polymorphic forms (A–F), depending on solvent systems, temperature, and pH. These forms exhibit unique physicochemical properties and interconversion pathways .

Table 1: Crystallization Conditions for Polymorphic Forms

- Interconversion : Forms A, C, E, and F transform into Form D upon heating (120°C) . At 30% relative humidity, all forms except B convert to Form C .

- IR Spectroscopy : Form A shows characteristic absorption bands at 686, 917, and 1726 cm⁻¹ .

Hydrolytic Degradation

This compound undergoes pH-dependent hydrolysis, with degradation kinetics following pseudo-first-order models .

Table 2: Hydrolysis Kinetics at 80°C

Metabolic Reactions

This compound is metabolized via sulfation and hydroxylation in hepatic cytosol .

Table 3: Key Metabolic Pathways

- Activation : Sulfation generates reactive intermediates, enabling nucleophilic attack by water or hydroxyl ions .

Thermal Degradation

Heating this compound above 174°C induces decomposition:

- Form A–D : Melting points range from 174–176°C (Form A) to 187°C (Form B) .

- Decomposition Products : Carbon monoxide, carbon dioxide, and oxidized derivatives under extreme conditions .

Solid-State Reactions

Polymorphic transitions occur in solvent mixtures:

Scientific Research Applications

Cardiovascular Disease Prevention

Pravastatin is widely recognized for its role in reducing the risk of cardiovascular diseases, particularly in patients with hypercholesterolemia. Clinical studies have demonstrated that pravastatin effectively lowers total cholesterol, low-density lipoprotein (LDL), and triglycerides while increasing high-density lipoprotein (HDL) levels.

- Mechanism of Action : Pravastatin inhibits HMG-CoA reductase, a key enzyme in cholesterol biosynthesis, leading to decreased cholesterol levels and reduced progression of atherosclerosis .

- Clinical Efficacy : In large-scale trials such as the Long-term Intervention with Pravastatin in Ischaemic Disease (LIPID) study, pravastatin treatment significantly reduced the incidence of myocardial infarction (MI) and the need for revascularization procedures .

| Outcome | Effect of Pravastatin |

|---|---|

| Total Cholesterol | Decreased by ~18% |

| LDL Cholesterol | Decreased by ~27% |

| Triglycerides | Decreased by ~6% |

| HDL Cholesterol | Increased by ~4% |

| Risk of Coronary Death | Reduced by 24% |

Neuroprotective Effects

Recent studies have indicated that pravastatin may offer neuroprotective benefits beyond its lipid-lowering properties. A study investigating its effects on cerebral venous infarction (CVI) found that pravastatin administration significantly reduced neuronal injury and apoptosis in a rat model .

- Study Findings : The pravastatin-treated group exhibited smaller infarction areas and reduced expression of pro-apoptotic proteins compared to controls. This suggests potential applications in preventing neuronal damage following ischemic events.

Psychological Well-being

Long-term use of pravastatin has been associated with improvements in psychological well-being among patients with coronary artery disease. The LIPID study included assessments using standardized questionnaires to evaluate anxiety, depression, and impulsiveness over four years .

- Results : Participants receiving pravastatin reported better psychological outcomes compared to those on placebo, indicating that lipid-lowering therapy may also confer mental health benefits.

Safety Profile and Drug Interactions

Pravastatin is generally well-tolerated, with a safety profile comparable to placebo in clinical trials. However, certain drug interactions can affect its efficacy:

- Drug Interactions : Coadministration with gemfibrozil is not recommended due to significant increases in pravastatin levels . Monitoring is advised for patients taking multiple medications.

Emerging Research Areas

Ongoing research continues to explore additional applications of pravastatin:

- Cancer Research : Some studies are investigating the potential role of statins like pravastatin in cancer prevention or treatment due to their anti-inflammatory properties.

- Diabetes Management : There is emerging evidence suggesting that statins may improve insulin sensitivity and have beneficial effects on glucose metabolism.

Mechanism of Action

Pravastatin sodium exerts its effects by inhibiting the enzyme HMG-CoA reductase, which is the rate-limiting step in cholesterol biosynthesis. By competitively inhibiting this enzyme, this compound reduces the production of cholesterol in the liver. This leads to an increase in the uptake of low-density lipoprotein (LDL) cholesterol from the blood, thereby lowering overall cholesterol levels. Additionally, this compound has pleiotropic effects, including improved endothelial function, reduced inflammation, and inhibition of platelet aggregation .

Comparison with Similar Compounds

Pravastatin sodium is compared below with structurally and pharmacologically related statins and derivatives:

Mevastatin (Compactin)

- Structure : Shares the β-hydroxy-δ-lactone ring and hexahydronaphthalene system but lacks the 6β-hydroxyl group .

- Pharmacokinetics : Lower water solubility and reduced systemic bioavailability due to lipophilic lactone form.

- Clinical Use: Not approved for clinical use due to toxicity concerns in early trials .

3α-Hydroxy this compound Salt

- Structure : 3α-hydroxylated derivative of this compound (C₂₃H₃₅NaO₇) with identical molecular weight .

- Role : A major metabolite identified in plasma and urine, contributing to ~15% of pravastatin’s activity .

- Applications : Used in pharmacokinetic studies to track hepatic metabolism and renal excretion pathways .

3α-Hydroxy Pravastatin-d3 Sodium Salt

- Structure : Deuterated form of 3α-hydroxy pravastatin, with three hydrogen atoms replaced by deuterium (C₂₃H₃₂D₃NaO₇) .

- Advantages : Enhanced metabolic stability for precise isotope-labeling studies in drug disposition research .

- Applications : Critical for quantifying pravastatin and its metabolites via LC-MS/MS in clinical samples .

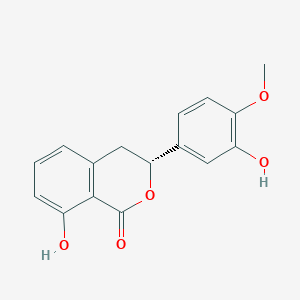

Pravastatin Lactone (EP Impurity D)

- Structure : Cyclic lactone form (C₂₃H₃₄O₆) lacking the sodium salt .

- Stability : More lipophilic but prone to hydrolysis under physiological conditions.

- Significance : Classified as a degradation product requiring monitoring in pharmaceutical formulations .

Pharmacodynamic and Clinical Comparisons

Efficacy in Cardiovascular Disease

- This compound : Reduces cardiovascular events by 24% in patients with CKD (HR 0.77) and lowers CRP levels by 37.8% over 5 years, independent of lipid changes .

- Mevastatin: Limited clinical data, but preclinical studies suggest weaker LDL reduction due to rapid metabolism .

Plaque Stabilization

- This compound : Increases carotid plaque collagen content by 65% (12.4% vs. 7.5% in controls) and reduces lipid oxidation (13.3% vs. 22.0% oxidized LDL) .

- Other Statins : Atorvastatin and simvastatin show similar effects but lack direct human plaque composition data .

Analytical and Formulation Comparisons

Biological Activity

Pravastatin sodium is a member of the statin class of drugs, primarily used for lowering cholesterol levels and reducing cardiovascular risk. This article delves into its biological activity, mechanisms, clinical implications, and relevant research findings.

Pravastatin functions as a competitive inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, a key enzyme in the cholesterol biosynthesis pathway. By inhibiting this enzyme, pravastatin effectively reduces the production of cholesterol in the liver, leading to an increase in low-density lipoprotein (LDL) receptors on hepatocyte surfaces. This enhancement facilitates greater clearance of LDL from the bloodstream, thereby lowering overall cholesterol levels.

Key Mechanisms:

- Inhibition of HMG-CoA Reductase : Reduces cholesterol synthesis.

- Increased LDL Receptor Expression : Enhances LDL clearance.

- Reduction in Triglycerides : Lowers triglyceride levels by inhibiting very-low-density lipoprotein (VLDL) production.

Pharmacokinetics

Pravastatin exhibits specific pharmacokinetic properties that influence its efficacy and safety profile:

| Parameter | Value |

|---|---|

| Absorption | 60-90 minutes post-administration |

| Bioavailability | 17% (low due to first-pass metabolism) |

| Volume of Distribution | 0.5 L/kg |

| Protein Binding | 43-48% |

| Metabolism | Primarily hepatic (CYP3A4 involvement minimal) |

Clinical Efficacy

Clinical trials have demonstrated the effectiveness of pravastatin in reducing lipid levels and cardiovascular events:

- Cholesterol Reduction : In patients with a history of myocardial infarction, pravastatin reduced total cholesterol by approximately 18% and LDL by about 27% .

- Cardiovascular Risk Reduction : A significant decrease in the risk of coronary heart disease (CHD) events was observed; specifically, a 24% reduction in mortality due to coronary disease was reported .

Case Studies and Research Findings

- Hypertensive Pregnancy Study :

- Stability Studies :

- Combination Therapy :

Summary of Biological Activity

This compound exhibits significant biological activity through its role as an HMG-CoA reductase inhibitor. Its ability to lower cholesterol levels and reduce cardiovascular risks has been well-documented through various clinical trials and studies. The compound's pharmacokinetic profile supports its therapeutic use, while ongoing research continues to explore its broader implications in conditions such as hypertensive pregnancy.

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of pravastatin sodium in cholesterol metabolism, and how can researchers validate its inhibitory effects on HMG-CoA reductase in vitro?

this compound competitively inhibits HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis, by binding to its active site. This inhibition reduces hepatic cholesterol synthesis, upregulates LDL receptor expression, and enhances LDL-C clearance from plasma . To validate this mechanism in vitro:

- Use spectrophotometric assays with purified HMG-CoA reductase and NADPH consumption as a readout .

- Measure IC₅₀ values (e.g., 5.6 μM for sterol synthesis inhibition) using radiolabeled substrates like [¹⁴C]-acetate in hepatocyte cultures .

Q. How should dissolution testing be conducted for this compound tablets to comply with pharmacopeial standards?

- Follow USP guidelines: Use a paddle apparatus (50 rpm, 900 mL phosphate buffer pH 7.4, 37°C).

- Ensure ≥85% dissolution within 30 minutes. Monitor via HPLC with a C18 column and UV detection at 238 nm .

- Validate method robustness using ruggedness testing (e.g., variations in flow rate ±0.1 mL/min) .

Q. What methodological considerations are critical when measuring this compound’s plasma concentrations in clinical trials?

- Use validated LC-MS/MS methods to avoid interference from metabolites like 3α-hydroxy pravastatin .

- Account for food interactions: Administer fasting due to reduced AUC (34% bioavailability) under fed conditions .

- Adjust for renal/hepatic impairment: Increase sampling frequency in patients with CrCl <60 mL/min or Child-Pugh scores ≥7 .

Q. What are the essential components of informed consent documents in this compound clinical trials?

- Clearly outline risks (e.g., myopathy, liver enzyme elevations) and benefits (e.g., cardiovascular risk reduction).

- Include withdrawal rights, adverse event reporting protocols, and contact information for trial staff .

- Ensure oral and written explanations are provided by trained personnel, with comprehension assessed via follow-up questionnaires .

Advanced Research Questions

Q. How do researchers design pharmacokinetic studies to assess this compound’s variability in populations with hepatic or renal impairment?

- Hepatic impairment : Stratify patients by Child-Pugh score. Note that cirrhosis increases AUC by 18-fold; exclude patients with acute liver failure .

- Renal impairment : Measure creatinine clearance (CrCl). For CrCl <30 mL/min, reduce dose frequency and monitor CK levels .

- Use population PK modeling to simulate exposure-response relationships in subpopulations .

Q. What advanced statistical approaches resolve data contradictions in long-term safety studies of this compound?

- Apply Cox proportional hazards models to adjust for covariates (age, diabetes, smoking) when evaluating discontinuation rates due to adverse events .

- Use meta-analytic techniques to pool data from trials like WOSCOPS, CARE, and LIPID (>112,000 person-years of exposure) to assess rare outcomes (e.g., cancer risk) .

- Perform sensitivity analyses to address confounding by indication in observational studies .

Q. What in vitro models investigate this compound’s anti-inflammatory effects independent of lipid-lowering?

- Use murine macrophage cultures polarized to M1/M2 phenotypes. Treat with 50 μM pravastatin and quantify IL-12, IL-10, and TLR4/MyD88/IRF5 mRNA via qPCR .

- Validate findings with TLR4 knockout models or inhibitors (e.g., TAK-242) to confirm pathway specificity .

Q. How can researchers optimize this compound intercalation into layered double hydroxide (LDH) systems for controlled drug delivery?

- Synthesize Mg-Al or Zn-Al LDHs with a 2:1 molar ratio. Adjust Al³⁺/pravastatin ratios to achieve bilayer drug arrangement in interlayers .

- Characterize using XRD, FTIR, and solid-state ¹³C NMR to confirm carboxylate and hydroxyl group interactions with LDH sheets .

- Test release kinetics in simulated intestinal fluid (pH 6.8) to assess sustained delivery potential .

Q. What analytical validation parameters are mandatory for UV-spectrophotometric quantification of this compound with co-administered drugs like aspirin?

- Establish linearity (5–30 μg/mL, R² >0.999), precision (%RSD <2%), and accuracy (98–102% recovery) .

- Validate specificity using overlain UV spectra (pravastatin λmax = 238 nm; aspirin λmax = 265 nm) and AUC deconvolution .

- Conduct robustness testing with variable mobile phase ratios (e.g., methanol:buffer ±5%) .

Q. How do batch-to-batch variations in reference materials impact bioassay reproducibility, and what quality controls mitigate these effects?

Properties

CAS No. |

81131-70-6 |

|---|---|

Molecular Formula |

C23H36NaO7 |

Molecular Weight |

447.5 g/mol |

IUPAC Name |

sodium;(3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate |

InChI |

InChI=1S/C23H36O7.Na/c1-4-13(2)23(29)30-20-11-17(25)9-15-6-5-14(3)19(22(15)20)8-7-16(24)10-18(26)12-21(27)28;/h5-6,9,13-14,16-20,22,24-26H,4,7-8,10-12H2,1-3H3,(H,27,28);/t13-,14-,16+,17+,18+,19-,20-,22-;/m0./s1 |

InChI Key |

RNAREGLVKQKRSG-IYNICTALSA-N |

SMILES |

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)O.[Na+] |

Isomeric SMILES |

CC[C@H](C)C(=O)O[C@H]1C[C@@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)O)O)O)O.[Na] |

Canonical SMILES |

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)O)O)O)O.[Na] |

Appearance |

White powder |

Key on ui other cas no. |

81131-70-6 |

Pictograms |

Irritant; Health Hazard; Environmental Hazard |

Related CAS |

81093-37-0 (Parent) |

Synonyms |

Apo Pravastatin Apo-Pravastatin Bristacol CS 514 CS-514 CS514 Elisor Eptastatin Lin Pravastatin Lin-Pravastatin Lipemol Liplat Lipostat Mevalotin Nu Pravastatin Nu-Pravastatin Prareduct Pravachol Pravacol Pravasin Pravastatin Pravastatin Monosodium Salt, (6 beta)-Isomer Pravastatin Sodium Pravastatin Sodium Salt Pravastatin tert Octylamine Salt Pravastatin tert-Octylamine Salt Pravastatin, (6 beta)-Isomer RMS 431 RMS-431 RMS431 Selektine Sodium Salt, Pravastatin SQ 31,000 SQ 31000 SQ-31,000 SQ-31000 SQ31,000 SQ31000 Vasten |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.